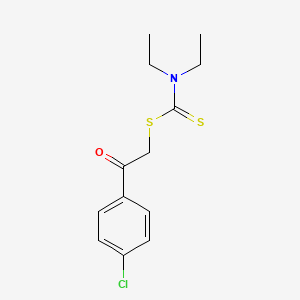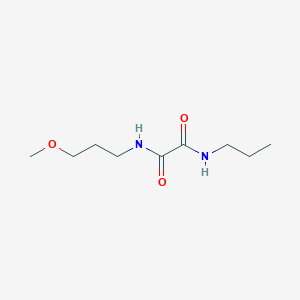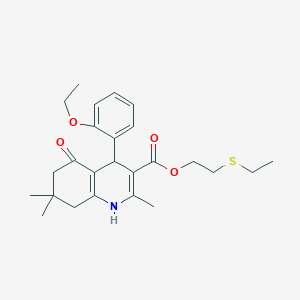
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate, also known as CDDC, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of dithiocarbamates, which are known for their ability to chelate metal ions. CDDC has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, which are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of metalloenzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cancer cells, including cell cycle regulation, DNA repair, and protein synthesis. This compound has been found to downregulate the expression of genes involved in cell proliferation and survival, such as Bcl-2 and survivin. This compound has also been shown to upregulate the expression of genes involved in apoptosis, such as p53 and caspases. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. This compound is also relatively inexpensive compared to other anti-cancer drugs. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate. One area of research is the development of more effective formulations of this compound, such as liposomal or nanoparticle-based formulations, which can improve its solubility and bioavailability. Another area of research is the investigation of this compound in combination with other anti-cancer drugs, which may enhance its effectiveness. In addition, the study of this compound in animal models of cancer and other diseases, such as inflammatory bowel disease and viral infections, may provide further insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate involves the reaction between 4-chlorobenzaldehyde and diethyldithiocarbamate in the presence of a base. The resulting compound is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (cell death) in various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, this compound has been investigated for its anti-inflammatory and anti-viral effects. It has been found to suppress the production of inflammatory cytokines and inhibit the replication of viruses, such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS2/c1-3-15(4-2)13(17)18-9-12(16)10-5-7-11(14)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKZHYKIJOKQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(1-pyrrolidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168448.png)
![2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5168452.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)


![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)
![1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5168490.png)

![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)
